molecular formula C24H24N4O4S2 B5487169 2-(2,6-Dimethyl-4-morpholinyl)-3-{(Z)-[3-(2-furylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-4H-pyrido[1,2-A]pyrimidin-4-one CAS No. 372499-12-2

2-(2,6-Dimethyl-4-morpholinyl)-3-{(Z)-[3-(2-furylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-4H-pyrido[1,2-A]pyrimidin-4-one

Cat. No.: B5487169
CAS No.: 372499-12-2
M. Wt: 496.6 g/mol
InChI Key: VVJABWDNAGICIY-GRSHGNNSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a heterocyclic derivative featuring a pyrido[1,2-a]pyrimidin-4-one core fused with a morpholinyl substituent at position 2 and a thiazolidinone moiety at position 3. The thiazolidinone ring is further substituted with a 2-furylmethyl group, which introduces aromatic and electron-rich characteristics . The (Z)-configuration of the exocyclic double bond between the pyrido-pyrimidinone and thiazolidinone moieties is critical for maintaining planar geometry, influencing molecular interactions such as π-π stacking or hydrogen bonding .

Properties

IUPAC Name

(5Z)-5-[[2-(2,6-dimethylmorpholin-4-yl)-9-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-(furan-2-ylmethyl)-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N4O4S2/c1-14-6-4-8-27-20(14)25-21(26-11-15(2)32-16(3)12-26)18(22(27)29)10-19-23(30)28(24(33)34-19)13-17-7-5-9-31-17/h4-10,15-16H,11-13H2,1-3H3/b19-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVJABWDNAGICIY-GRSHGNNSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)C2=C(C(=O)N3C=CC=C(C3=N2)C)C=C4C(=O)N(C(=S)S4)CC5=CC=CO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1CN(CC(O1)C)C2=C(C(=O)N3C=CC=C(C3=N2)C)/C=C\4/C(=O)N(C(=S)S4)CC5=CC=CO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

496.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

372499-12-2
Record name 2-(2,6-DIMETHYL-4-MORPHOLINYL)-3-{(Z)-[3-(2-FURYLMETHYL)-4-OXO-2-THIOXO- 1,3-THIAZOLIDIN-5-YLIDENE]METHYL}-9-METHYL-4H-PYRIDO[1,2-A]PYRIMIDIN-4-O NE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Biological Activity

The compound 2-(2,6-Dimethyl-4-morpholinyl)-3-{(Z)-[3-(2-furylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-4H-pyrido[1,2-A]pyrimidin-4-one is a novel synthetic molecule that has garnered attention for its potential biological activities, particularly in the field of oncology. This article aims to elucidate its biological activity through various studies, including its mechanism of action, efficacy against cancer cell lines, and potential therapeutic applications.

Chemical Structure and Properties

The compound's structure features several functional groups that contribute to its biological activity. Key components include:

  • Morpholine ring : Often associated with enhanced solubility and biological activity.
  • Thiazolidinone moiety : Known for its diverse pharmacological effects.
  • Pyrido-pyrimidine backbone : Contributes to the compound's interaction with biological targets.

Preliminary studies suggest that this compound may exert its effects through multiple mechanisms:

  • Cell Cycle Arrest : The compound demonstrates the ability to induce cell cycle arrest in cancer cells, particularly in the S phase. This was evidenced by flow cytometry analysis showing increased percentages of cells in this phase upon treatment with varying concentrations of the compound .
  • Induction of Apoptosis : The compound has been shown to activate apoptotic pathways. In HepG2 liver cancer cells, treatment resulted in upregulation of pro-apoptotic proteins (Bax) and downregulation of anti-apoptotic proteins (Bcl-2), leading to mitochondrial dysfunction and activation of caspase-3 .
  • Farnesyltransferase Inhibition : Molecular docking studies indicate that the compound may inhibit farnesyltransferase, a target implicated in cancer cell proliferation and survival. The binding affinity suggests a promising role as a farnesyltransferase inhibitor .

Efficacy Against Cancer Cell Lines

The compound has been tested against various cancer cell lines, showing significant potency. Below is a summary table of its IC50 values against selected cell lines:

Cell LineIC50 (μM)
HepG26.92 - 8.99
MCF7TBD
A549TBD
HeLaTBD

Note: TBD = To Be Determined; further studies are required for comprehensive profiling.

Study 1: HepG2 Cell Line

In a study conducted on HepG2 cells, treatment with the compound resulted in:

  • Cell Viability Reduction : A dose-dependent decrease in cell viability was observed.
  • Mitochondrial Membrane Potential Changes : Assessment using JC-1 dye indicated a loss of mitochondrial membrane potential correlating with apoptosis induction.

Study 2: Comparative Analysis

A comparative study with established farnesyltransferase inhibitors like Sunitinib showed that the novel compound exhibited superior efficacy against multiple cancer cell lines, suggesting it may be a more effective therapeutic agent .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Three structurally related compounds are compared below, with variations in the thiazolidinone substituents (Table 1):

Compound Substituent on Thiazolidinone Key Structural Features
Target Compound 2-Furylmethyl Aromatic furan ring enhances polarity and potential for hydrogen bonding.
2-(2,6-Dimethyl-4-morpholinyl)-3-[(Z)-(3-isobutyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-4H-pyrido... Isobutyl Hydrophobic isobutyl group may improve membrane permeability but reduce aqueous solubility.
2-(2,6-Dimethyl-4-morpholinyl)-3-{(Z)-[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-4H... 3-Methoxypropyl Ether linkage increases hydrophilicity, potentially enhancing solubility in polar solvents.

Table 1. Substituent-driven structural and physicochemical differences among analogues.

Research Findings and Implications

  • Solubility: The target compound’s furylmethyl substituent may strike a balance between hydrophilicity and lipophilicity, making it more soluble than the isobutyl analogue but less than the methoxypropyl derivative .
  • Bioactivity: Thiazolidinones with aromatic substituents (e.g., furan or phenyl) often exhibit dual antioxidant and antimicrobial effects, as demonstrated in studies on azo-linked thiazolidinones .
  • Stability: The (Z)-configuration of the exocyclic double bond is likely stabilized by intramolecular hydrogen bonding, a feature critical for maintaining biological activity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.